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Compound of Interest

Compound Name: Chlorofluoroacetic acid

Cat. No.: B1211338

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoroacetic acid (CFAA) is a halogenated carboxylic acid of significant interest in
synthetic chemistry and drug discovery. The presence of both chlorine and fluorine atoms on
the a-carbon imparts unique electronic properties, enhancing the electrophilicity of the carbonyl
carbon and the susceptibility of the a-carbon to nucleophilic attack. This dual reactivity makes
CFAA and its derivatives versatile building blocks for the synthesis of a wide range of organic
molecules, including pharmaceuticals, agrochemicals, and advanced materials. The
chlorofluoroacetamide moiety, for instance, has been identified as a promising "warhead" for
targeted covalent inhibitors in drug development, capable of reacting with nucleophilic residues
like cysteine in protein active sites.

These application notes provide an overview of the reactivity of chlorofluoroacetic acid with
common nucleophiles—amines, alcohols, and thiols—and offer detailed protocols for these
transformations. For optimal reactivity, particularly with less reactive nucleophiles, it is
advantageous to first convert chlorofluoroacetic acid to its more electrophilic acid chloride
derivative, chlorofluoroacetyl chloride.

Physicochemical Properties of Chlorofluoroacetic
Acid
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A summary of key physicochemical properties of chlorofluoroacetic acid is presented below.

[11[21[3][4]

Property Value

CAS Number 471-44-3
Molecular Formula C2H2CIFO2
Molecular Weight 112.49 g/mol
Boiling Point 162 °C

Melting Point 150-153 °C
Density 1.532 g/cm3
pKa 1.51 (Predicted)

General Reaction Pathway

The primary reaction of chlorofluoroacetic acid with nucleophiles is a nucleophilic acyl
substitution. To facilitate this reaction, especially with weaker nucleophiles, chlorofluoroacetic
acid is typically converted to the more reactive chlorofluoroacetyl chloride. This is commonly
achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride
(SOCIz2) or oxalyl chloride.[5] The resulting acid chloride is a highly electrophilic species that
readily reacts with a variety of nucleophiles.

The general two-step reaction sequence is as follows:
e Activation of Chlorofluoroacetic Acid: CHFCI-COOH + SOCIl2 - CHFCI-COCI + SOz + HCI

e Nucleophilic Acyl Substitution: CHFCI-COCI + Nu-H — CHFCI-CO-Nu + HCI (Where Nu-H =
Amine, Alcohol, or Thiol)

Below is a diagram illustrating the overall workflow for the synthesis of chlorofluoroacetic
acid derivatives.
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Caption: General workflow for the synthesis of chlorofluoroacetic acid derivatives.

Reaction with Amine Nucleophiles (Amide

Synthesis)
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The reaction of chlorofluoroacetyl chloride with primary or secondary amines is typically rapid
and exothermic, yielding N-substituted-2-chloro-2-fluoroacetamides.[5][6][7] These products
are of particular interest in medicinal chemistry. The reaction is generally carried out at low
temperatures to control its rate and in the presence of a non-nucleophilic base to neutralize the
HCI byproduct.[5][8]

o for Amid hesi

Amine Temperatur .
. Base Solvent Yield (%) Reference
Nucleophile e
Primary ) ) ) Adapted
) Triethylamine  DCM 0°CtoRT >90 (Typical)
Alkylamine from[5]
Secondary ) Adapted
) DIEA THF 0°Cto RT >90 (Typical)
Alkylamine from[5]
Aniline o 85-95 Adapted
o Pyridine DCM 0°Cto RT )
Derivative (Typical) from[5]

Experimental Protocol: Synthesis of N-benzyl-2-chloro-
2-fluoroacetamide

This protocol is adapted from general procedures for the synthesis of amides from acid
chlorides.[5][8]

Materials:

Chlorofluoroacetyl chloride (1.0 eq)

Benzylamine (1.0 eq)

Triethylamine (1.1 eq)

Dichloromethane (DCM), anhydrous

1 M HCI solution

Saturated NaHCOs solution
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e Brine
e Anhydrous MgSOa
Procedure:

e To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C
under a nitrogen atmosphere, add a solution of chlorofluoroacetyl chloride (1.0 eq) in
anhydrous DCM dropwise over 15 minutes.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).
e Upon completion, quench the reaction by adding water.

o Separate the organic layer and wash sequentially with 1 M HCI, saturated NaHCOs solution,
and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate
gradient) to yield the pure N-benzyl-2-chloro-2-fluoroacetamide.

Reaction Pathway: Amide Synthesis
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Caption: Reaction of chlorofluoroacetyl chloride with an amine.

Reaction with Alcohol Nucleophiles (Ester
Synthesis)

Chlorofluoroacetyl chloride reacts readily with primary and secondary alcohols to form the
corresponding chlorofluoroacetate esters.[9][10][11][12] The reaction is often performed in the
presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated
HCI. Phenols can also be used as nucleophiles, though they are generally less reactive than
aliphatic alcohols.[9]

Quantitative Data for Ester Synthesis
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Alcohol Temperatur .
. Base Solvent Yield (%) Reference
Nucleophile e
Primary
o ] ] Adapted
Alcohol (e.g., Pyridine None orDCM RT High (Typical)
from[9][12]
Ethanol)
Secondary
o Good Adapted
Alcohol (e.g., Pyridine None or DCM  RT to Reflux ]
(Typical) from[9][12]
Isopropanol)
o Moderate- Adapted
Phenol Pyridine DCM RT to Reflux
Good from[9]

Experimental Protocol: Synthesis of Ethyl
Chlorofluoroacetate

This protocol is a standard procedure for esterification using an acid chloride.[9][12]
Materials:

¢ Chlorofluoroacetyl chloride (1.0 eq)

o Ethanol, anhydrous (1.2 eq)

e Pyridine (1.1 eq)

» Diethyl ether

e 1 M HCI solution

o Saturated NaHCO:s solution

e Brine

e Anhydrous Naz2SOa

Procedure:
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e To a solution of anhydrous ethanol (1.2 eq) and pyridine (1.1 eq) in diethyl ether at 0 °C, add
chlorofluoroacetyl chloride (1.0 eq) dropwise.

 Stir the mixture at room temperature for 1-3 hours.
e Monitor the reaction by TLC or Gas Chromatography (GC).

o After completion, dilute the mixture with diethyl ether and wash successively with water, 1 M
HCI, saturated NaHCOs solution, and brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and remove the solvent by rotary
evaporation.

e The crude ester can be purified by distillation under reduced pressure.

Reaction Pathway: Ester Synthesis
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Caption: Reaction of chlorofluoroacetyl chloride with an alcohol.
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Reaction with Thiol Nucleophiles (Thioester
Synthesis)

Thiols are excellent nucleophiles and react with chlorofluoroacetyl chloride to form S-alkyl
chlorofluorothioacetates (thioesters).[13][14][15] The reaction is analogous to that with amines
and alcohols and is typically carried out in the presence of a base to deprotonate the thiol,
forming the more nucleophilic thiolate, and to neutralize the HCI byproduct.

o for Thi hesi

Thiol Temperatur .
. Base Solvent Yield (%) Reference
Nucleophile e
) ) ) ) ) Adapted
Alkanethiol Triethylamine  THF 0°Cto RT High (Typical)
from[13][14]
) ] ) Adapted
Thiophenol NaH THF 0°Cto RT High (Typical)
from[13][14]
Cysteine Good Application-
o DIEA DMF 0°Cto RT _
derivative (Typical) dependent

Experimental Protocol: Synthesis of S-ethyl
chlorofluorothioacetate

This protocol is based on general methods for thioester synthesis from acid chlorides.[13][14]
Materials:

o Chlorofluoroacetyl chloride (1.0 eq)

o Ethanethiol (1.0 eq)

e Triethylamine (1.1 eq)

o Tetrahydrofuran (THF), anhydrous

e 1 M HCI solution

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://en.wikipedia.org/wiki/Thioester
https://www.researchgate.net/figure/Base-promoted-synthesis-of-thioesters-from-acid-chlorides-and-thiols_fig12_360968173
https://www.organic-chemistry.org/synthesis/C1S/thioesters.shtm
https://en.wikipedia.org/wiki/Thioester
https://www.researchgate.net/figure/Base-promoted-synthesis-of-thioesters-from-acid-chlorides-and-thiols_fig12_360968173
https://en.wikipedia.org/wiki/Thioester
https://www.researchgate.net/figure/Base-promoted-synthesis-of-thioesters-from-acid-chlorides-and-thiols_fig12_360968173
https://en.wikipedia.org/wiki/Thioester
https://www.researchgate.net/figure/Base-promoted-synthesis-of-thioesters-from-acid-chlorides-and-thiols_fig12_360968173
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Saturated NaHCOs solution
e Brine

e Anhydrous MgSOQOa
Procedure:

e In a round-bottom flask under a nitrogen atmosphere, dissolve ethanethiol (1.0 eq) and
triethylamine (1.1 eq) in anhydrous THF.

e Cool the solution to 0 °C in an ice bath.

¢ Add chlorofluoroacetyl chloride (1.0 eq) dropwise to the stirred solution.

 Allow the reaction to warm to room temperature and stir for 1-2 hours.

e Monitor the reaction by TLC.

e Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

o Combine the organic extracts and wash with 1 M HCI, saturated NaHCOs solution, and
brine.

e Dry the organic phase over anhydrous MgSOa, filter, and concentrate in vacuo.

 Purify the resulting thioester by flash chromatography or distillation.

Reaction Pathway: Thioester Synthesis
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Caption: Reaction of chlorofluoroacetyl chloride with a thiol.

Conclusion

Chlorofluoroacetic acid, particularly through its activated acid chloride form, serves as a
potent electrophile for reactions with a variety of nucleophiles. The protocols provided herein
offer robust starting points for the synthesis of chlorofluoro-substituted amides, esters, and
thioesters. The unique electronic properties conferred by the geminal chloro and fluoro
substituents make these products valuable intermediates for further synthetic transformations
and for direct application in fields such as medicinal chemistry and materials science.
Researchers should note that the reactivity of chlorofluoroacetyl chloride is high, and
appropriate safety precautions for handling corrosive and moisture-sensitive reagents should
be strictly followed. Optimization of reaction conditions may be necessary for specific
substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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